1-Chloroisoquinoline-7-carboxylic acid
Übersicht
Beschreibung
1-Chloroisoquinoline-7-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It belongs to the family of isoquinoline derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the first position and a carboxylic acid group at the seventh position of the isoquinoline ring.
Vorbereitungsmethoden
The synthesis of 1-chloroisoquinoline-7-carboxylic acid can be achieved through several methods:
Synthetic Routes: One common method involves the cyclization of appropriate precursors under acidic conditions.
Reaction Conditions: The reaction typically requires strong acids or bases as catalysts.
Industrial Production: Industrially, the compound can be synthesized using metal-catalyzed processes or catalyst-free processes in water.
Analyse Chemischer Reaktionen
1-Chloroisoquinoline-7-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids like sulfuric acid for cyclization, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and isoquinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
1-Chloroisoquinoline-7-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-chloroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Chloroisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives:
Similar Compounds: Examples include 7-chloroisoquinoline-1-carboxylic acid and 1-chloroisoquinoline.
Eigenschaften
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAVRLLVLRDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611281 | |
Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-21-8 | |
Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.